molecular formula C22H26Cl2N4O3S B1676989 NBI-35965 Mesylate CAS No. 603151-83-3

NBI-35965 Mesylate

Cat. No. B1676989
M. Wt: 497.4 g/mol
InChI Key: ARENHXRYYRAMQA-RSAXXLAASA-N
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Description

NBI-35965 Mesylate is a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist . Its IUPAC name is (10 S )-9- (cyclopropylmethyl)-3- (2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo [6.3.1.0 4,12 ]dodeca-2,4,6,8 (12)-tetraene;methanesulfonic acid .


Molecular Structure Analysis

The molecular formula of NBI-35965 Mesylate is C22H26Cl2N4O3S . The InChI code is InChI=1S/C21H22Cl2N4.CH4O3S/c1-3-15-11-27-21-18 (26 (15)10-13-4-5-13)8-12 (2)24-20 (21)19 (25-27)16-7-6-14 (22)9-17 (16)23;1-5 (2,3)4/h6-9,13,15H,3-5,10-11H2,1-2H3;1H3, (H,2,3,4)/t15-;/m0./s1 .


Chemical Reactions Analysis

NBI-35965 Mesylate is known to inhibit cAMP accumulation and adrenocorticotropic hormone (ACTH) production in vitro .


Physical And Chemical Properties Analysis

The molecular weight of NBI-35965 Mesylate is 497.4 g/mol . The exact mass is 496.1103 . The elemental analysis shows that it contains C, 53.12; H, 5.27; Cl, 14.25; N, 11.26; O, 9.65; S, 6.45 .

Scientific Research Applications

NBI-35965 Mesylate is a selective CRF1 antagonist . It has been used in research to study its effects on stress-induced responses.

Application

The compound has been used to study its effects on stress-induced visceral hyperalgesia and colonic motor function in rats .

Results or Outcomes

The compound was found to reduce stress-induced visceral hyperalgesia and colonic motor function in rats . This suggests that NBI-35965 Mesylate could potentially be used to alleviate symptoms related to stress in humans, although further research would be needed to confirm this.

properties

IUPAC Name

(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N4.CH4O3S/c1-3-15-11-27-21-18(26(15)10-13-4-5-13)8-12(2)24-20(21)19(25-27)16-7-6-14(22)9-17(16)23;1-5(2,3)4/h6-9,13,15H,3-5,10-11H2,1-2H3;1H3,(H,2,3,4)/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARENHXRYYRAMQA-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NBI-35965 Mesylate

CAS RN

603151-83-3
Record name NBI-35965
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603151833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NBI-35965
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY3M6M5BK4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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